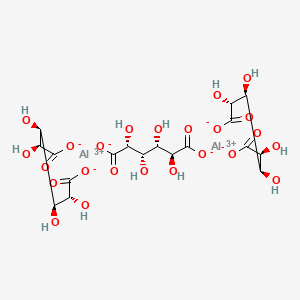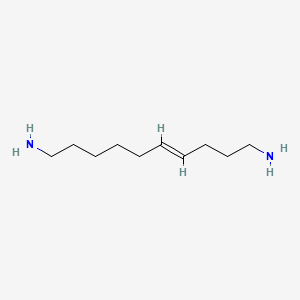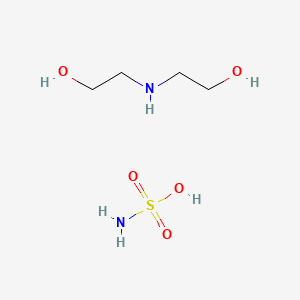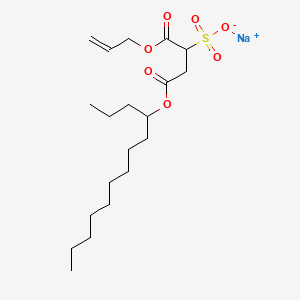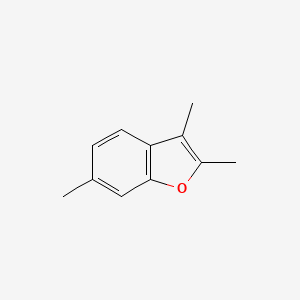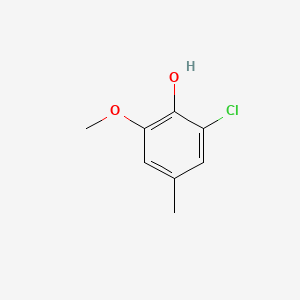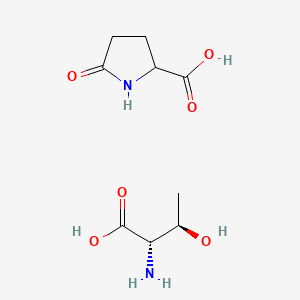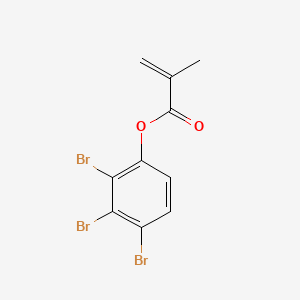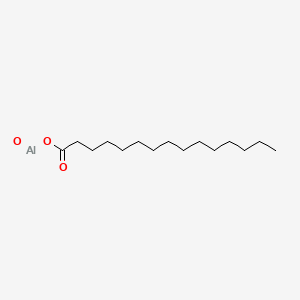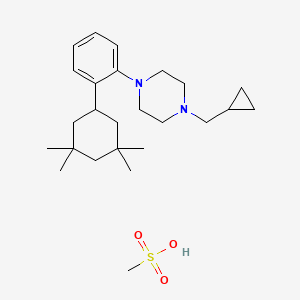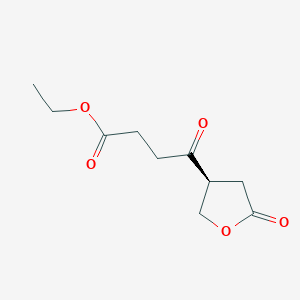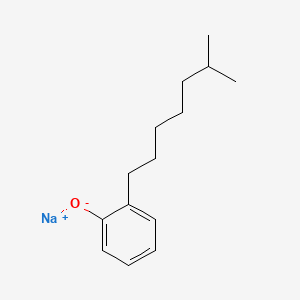
Sodium isooctylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium isooctylphenolate is a heterocyclic organic compound with the chemical formula C14H21NaO. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable component in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium isooctylphenolate can be synthesized through the reaction of isooctylphenol with sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete conversion. The general reaction is as follows:
C14H22O+NaOH→C14H21NaO+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where isooctylphenol and sodium hydroxide are mixed under controlled conditions. The reaction mixture is then heated to facilitate the formation of the sodium salt. The product is subsequently purified through filtration and crystallization processes to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Sodium isooctylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenolate ion acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Reactions often occur in the presence of alkyl halides under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Phenolic derivatives
Substitution: Alkylated phenols
Scientific Research Applications
Sodium isooctylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phenolic compounds.
Biology: It is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the production of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of sodium isooctylphenolate involves its interaction with various molecular targets. The phenolate ion can act as a nucleophile, attacking electrophilic centers in substrates. This reactivity is leveraged in organic synthesis to form new carbon-oxygen bonds. Additionally, its amphiphilic nature allows it to interact with lipid membranes, which is being explored for potential antimicrobial properties.
Comparison with Similar Compounds
Sodium phenoxide (C6H5ONa): Similar in structure but lacks the isooctyl group, making it less hydrophobic.
Sodium p-cresolate (C7H7ONa): Contains a methyl group instead of an isooctyl group, resulting in different reactivity and solubility properties.
Uniqueness: Sodium isooctylphenolate’s unique structure, with its long hydrophobic isooctyl chain, imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactant production and biochemical assays.
Properties
CAS No. |
93922-02-2 |
|---|---|
Molecular Formula |
C14H21NaO |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
sodium;2-(6-methylheptyl)phenolate |
InChI |
InChI=1S/C14H22O.Na/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15;/h6-7,10-12,15H,3-5,8-9H2,1-2H3;/q;+1/p-1 |
InChI Key |
XPYPERMVQIWTCW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCC1=CC=CC=C1[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



